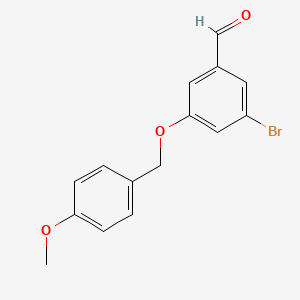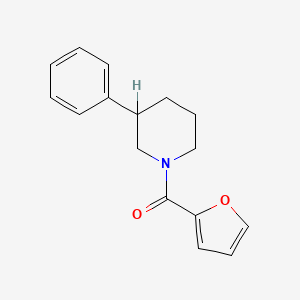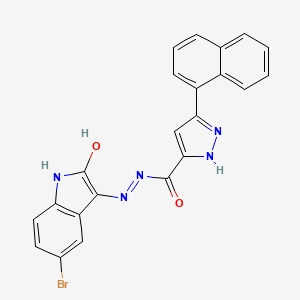
3-Fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of sodium hydride in tetrahydrofuran (THF). For example, in the synthesis of 3-aminobenzenethiol, sodium hydride was added to a solution of the compound in THF and stirred at 0 °C .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the addition of sodium hydride at low temperatures .Scientific Research Applications
Synthesis and Catalysis :
- Wang, Mei, and Yu (2009) reported a Pd(OTf)(2) x 2 H(2)O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the importance of N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter. This fluorination protocol is broadly applicable in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).
Antimicrobial Activity :
- Carmellino, Pagani, Pregnolato, Terreni, and Pastoni (1994) prepared fluoro and trifluoromethyl derivatives of 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) and found several compounds highly active against fungi and Gram-positive microorganisms (Carmellino et al., 1994).
Antitumor Activity :
- Saito, Yamashita, Mariko, Nosaka, Tsuchiya, Ando, Suzuki, Tsuruo, and Nakanishi (1999) investigated synthetic benzamide derivatives for their ability to inhibit histone deacetylase (HDA), finding that MS-27-275, a benzamide derivative, showed marked in vivo antitumor activity against human tumors (Saito et al., 1999).
Synthesis of Pharmaceutical Compounds :
- Phipps, Hiramatsu, and Toste (2012) used a BINOL-derived phosphate as a chiral anionic phase-transfer catalyst for the enantioselective fluorination of enamides, leading to the synthesis of α-(fluoro)benzoylimines. These compounds are valuable in pharmaceutical synthesis (Phipps, Hiramatsu, & Toste, 2012).
Antipathogenic Activity :
- Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas and found that derivatives with fluorine atoms exhibited significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Mechanistic Studies in Organic Chemistry :
- Yan, Zhou, Xue, and Cheng (2016) explored the mechanism of fluorocyclization of o-styryl benzamide, revealing insights valuable for the development of new reactions based on hypervalent fluoroiodane reagents (Yan, Zhou, Xue, & Cheng, 2016).
Palladium-Catalyzed Arylations :
- Laidaoui, He, Abed, Soulé, and Doucet (2016) studied the regioselectivity of palladium-catalyzed direct arylations of (poly)fluoro-substituted tertiary benzamides, demonstrating fluoro substituents as better directing groups than amides (Laidaoui, He, Abed, Soulé, & Doucet, 2016).
Synthesis of Fluorinated Heterocycles :
- Wu, Zhang, Gao, Qi, Zhou, Ji, Liu, Chen, Li, and Wang (2017) reported the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting their importance in pharmaceutical and agrochemical industries (Wu et al., 2017).
properties
IUPAC Name |
3-fluoro-4-methyl-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO/c1-6-2-3-7(4-8(6)11)9(16)15-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMWIAQZHRPUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)
![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)

![2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714351.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)
![2-ethoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2714358.png)
![(4,4-Difluorocyclohexyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2714359.png)

![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)


![Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2714369.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2714370.png)